molecular formula C15H13N7O2S B2909461 6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421584-69-1

6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2909461
CAS No.: 1421584-69-1
M. Wt: 355.38
InChI Key: GANBDJCNFXHNLT-UHFFFAOYSA-N
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Description

6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a pyrimidothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets:

Biological Activity

The compound 6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H9N7O2C_{12}H_{9}N_{7}O_{2}, with a molecular weight of approximately 283.251 g/mol. The chemical structure features a pyrimido-thiazine core with a tetrazole substituent that is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Enzymatic Activity : Many derivatives of thiazine and tetrazole are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Antimicrobial Properties : The presence of nitrogen-rich heterocycles often correlates with antimicrobial activity against various pathogens.
  • Anticancer Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
COX InhibitionModerate inhibition with IC50 values ranging from 0.52 to 22.25 μM
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer cell lines

Case Study 1: COX Inhibition

A study evaluating the COX inhibitory potential of similar compounds found that certain derivatives exhibited significant selectivity towards COX-II over COX-I. For instance, compound PYZ16 demonstrated an IC50 value of 0.52 μM against COX-II, which was more potent than the standard drug Celecoxib (IC50 = 0.78 μM) . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited notable activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis . Further research is needed to elucidate the specific pathways involved.

Case Study 3: Anticancer Potential

Another research effort focused on the anticancer properties of similar pyrimidine derivatives. These studies indicated that certain compounds could induce cell cycle arrest and apoptosis in human cancer cell lines through the activation of caspase pathways . The potential for these compounds as chemotherapeutic agents is under investigation.

Properties

IUPAC Name

6-oxo-N-[4-(tetrazol-1-yl)phenyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O2S/c23-13-5-6-16-15-21(13)7-10(8-25-15)14(24)18-11-1-3-12(4-2-11)22-9-17-19-20-22/h1-6,9-10H,7-8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANBDJCNFXHNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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